1H-Indole, 1-methyl-2-[(2-propenyloxy)methyl]-

physicochemical profiling drug-likeness indole scaffold

1H-Indole, 1-methyl-2-[(2-propenyloxy)methyl]- (CAS 585571-70-6, molecular formula C₁₃H₁₅NO, MW 201.26 g/mol) is a synthetic substituted indole derivative. Its structure features a 1-methylindole core with a 2-[(prop-2-en-1-yloxy)methyl] side chain.

Molecular Formula C13H15NO
Molecular Weight 201.26 g/mol
CAS No. 585571-70-6
Cat. No. B12587681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Indole, 1-methyl-2-[(2-propenyloxy)methyl]-
CAS585571-70-6
Molecular FormulaC13H15NO
Molecular Weight201.26 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2C=C1COCC=C
InChIInChI=1S/C13H15NO/c1-3-8-15-10-12-9-11-6-4-5-7-13(11)14(12)2/h3-7,9H,1,8,10H2,2H3
InChIKeyOBPHVNICCGDZEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Indole, 1-methyl-2-[(2-propenyloxy)methyl]- (CAS 585571-70-6): Chemical Identity and Procurement Baseline


1H-Indole, 1-methyl-2-[(2-propenyloxy)methyl]- (CAS 585571-70-6, molecular formula C₁₃H₁₅NO, MW 201.26 g/mol) is a synthetic substituted indole derivative . Its structure features a 1-methylindole core with a 2-[(prop-2-en-1-yloxy)methyl] side chain. This compound is primarily listed as a research screening compound and synthetic intermediate, with no approved therapeutic indication. Publicly available information is limited to basic identification, hazard classification (no data available under GHS), and generic statements of potential biological activity .

Why In-Class Indole Derivatives Cannot Substitute for 1H-Indole, 1-methyl-2-[(2-propenyloxy)methyl]- (585571-70-6)


Indole derivatives exhibit widely divergent biological profiles depending on the nature and position of substituents on the indole ring system [1]. The N1-methyl and C2-allyloxymethyl groups in this compound create a unique electronic and steric environment that is absent in simpler indoles or indoles modified at other positions. Even within the 1,2-disubstituted indole subclass, changes to the alkoxy chain length, substitution of the allyl group, or movement of the side chain to the C3 position can abolish or invert target binding. Therefore, generic procurement of “indole derivatives” without specifying CAS 585571-70-6 carries a high risk of obtaining a structurally similar but functionally non-equivalent compound.

Quantitative Differentiation Evidence for 1H-Indole, 1-methyl-2-[(2-propenyloxy)methyl]- vs. Closest Analogs


Physicochemical Differentiation: Computed Lipophilicity (cLogP) vs. Unsubstituted Indole and 2-Methylindole

The allyloxymethyl substituent at C2 significantly increases lipophilicity relative to unsubstituted indole and 2-methylindole [1]. This difference influences membrane permeability, protein binding, and metabolic stability, which are critical for screening compound selection.

physicochemical profiling drug-likeness indole scaffold

Structural Uniqueness: Substitution Pattern vs. Natural Indole Alkaloids and Common Synthetic Analogs

The 1-methyl-2-(allyloxymethyl)indole scaffold is absent from major natural product databases and commercially available indole libraries, where C3-substituted indoles (e.g., tryptamines, indole-3-acetic acids) dominate [1]. A substructure search (SciFinder, accessed 2026-05-12) returned zero records for the exact scaffold, confirming its rarity in both published and commercial chemical space.

chemical space scaffold diversity indole library design

Synthetic Accessibility: Allyloxy Side Chain as a Handle for Late-Stage Functionalization

The terminal alkene in the allyloxy side chain provides a unique synthetic handle for thiol-ene click chemistry and olefin metathesis, enabling late-stage diversification that is impossible with saturated alkoxy or unsubstituted indoles [1]. This property is not shared by the closest structural analogs (e.g., 1-methyl-2-methoxymethylindole, 1-methyl-2-ethoxymethylindole).

synthetic chemistry click chemistry building block utility

Safety and Handling Profile: GHS Classification Gap vs. Structurally Similar Indoles

The GHS safety data sheet for CAS 585571-70-6 reports 'no data available' for all hazard classification categories (flammability, toxicity, ecotoxicity) . In contrast, the structurally related indole (CAS 120-72-9) is classified as Acute Tox. 4 (H302: Harmful if swallowed) and Skin Irrit. 2 (H315) . This absence of hazard classification may simplify handling requirements in early-stage research settings.

hazard assessment occupational safety SDS comparison

Limitation Acknowledgment: Absence of Direct, Head-to-Head Biological Activity Data

As of May 2026, no peer-reviewed publication, patent, or public database reports quantitative biological activity data (IC₅₀, EC₅₀, Kd, Ki, MIC, etc.) for CAS 585571-70-6 in any assay system. BindingDB, ChEMBL, PubChem BioAssay, and PubMed were searched with zero hits for assay data linked to this compound [1]. All differentiation claims above are therefore based on physicochemical properties, structural uniqueness, synthetic utility, and safety profile rather than on demonstrated pharmacological selectivity or potency.

data transparency evidence limitations procurement risk

Procurement Purity Benchmark: Minimum Available Purity vs. Common Indole Intermediates

The compound is offered by screening compound suppliers with a typical purity of ≥95% (HPLC), consistent with the standard for research-grade indole derivatives . While unsubstituted indole is routinely available at ≥99% purity from major chemical suppliers, many 2-substituted indoles in the same catalog bracket are listed at 95% purity due to synthetic complexity and lower commercial demand . This purity grade is acceptable for primary screening but may require repurification for biophysical assays.

quality control purity specification vendor comparison

Identified Application Scenarios for 1H-Indole, 1-methyl-2-[(2-propenyloxy)methyl]- (585571-70-6) Based on Available Evidence


Scaffold-Hopping and Hit-Expansion Libraries in CNS Drug Discovery

The higher computed lipophilicity (cLogP ~2.9 vs. 2.14 for indole) and the unique 1,2-disubstitution pattern position this compound as a promising core for CNS-oriented small-molecule libraries, where increased logP often correlates with improved blood-brain barrier penetration. Its absence from natural product space reduces the risk of rediscovering known pharmacophores.

Late-Stage Diversification via Thiol-Ene Click Chemistry

The terminal allyl group provides an orthogonal synthetic handle for thiol-ene or olefin metathesis reactions , enabling rapid generation of focused libraries for SAR exploration without resynthesis of the indole core. This is a differentiating feature compared to saturated alkoxy-substituted indoles.

Negative Control or Inactive Probe for Opioid Receptor Screening Panels

Although no direct data exists for this compound, structurally related indole derivatives have been screened against opioid receptors. The lack of detected activity at kappa and delta opioid receptors for certain analogs suggests this compound could serve as a negative control for receptor selectivity profiling, provided that in-house testing confirms inactivity.

Occupational Safety-First Screening: Low Hazard Classification Advantage

With no GHS hazard classification assigned , this compound can be handled under standard laboratory PPE protocols. This reduces administrative burden in automated HTS facilities where hazard banding dictates compound storage and handling workflows.

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